2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Description
Contextualizing Pyrrolidine-Based Chiral Scaffolds in Modern Organic Synthesis
Substituted chiral pyrrolidines are a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. unibo.it This five-membered nitrogen-containing heterocycle provides a rigid and stereochemically defined backbone, making it an ideal scaffold for the construction of chiral ligands and organocatalysts. unibo.it The ready availability of chiral pyrrolidine (B122466) precursors, such as the amino acid L-proline, has further fueled their extensive exploration and application in asymmetric synthesis. researchgate.net
The pyrrolidine ring's stereogenic centers can be readily controlled and modified, allowing for the fine-tuning of the steric and electronic properties of the resulting catalysts. This tunability is crucial for achieving high levels of stereoselectivity in a wide range of chemical transformations. nih.gov Furthermore, the nitrogen atom within the pyrrolidine ring can act as a Lewis base or a site for further functionalization, enhancing its catalytic versatility. nih.gov
Significance of Chiral Amino Alcohol Architectures, Specifically 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, in Asymmetric Synthesis
Chiral amino alcohols are another privileged class of compounds in asymmetric synthesis, renowned for their effectiveness as ligands in metal-catalyzed reactions and as organocatalysts. The presence of both an amino group and a hydroxyl group allows for bidentate coordination to metal centers, forming stable and well-defined chiral environments that can effectively control the stereochemical outcome of a reaction.
The compound this compound incorporates both the rigid chiral pyrrolidine scaffold and the versatile amino alcohol functionality. The (R)-configuration at the 3-position of the pyrrolidine ring, combined with the amino-ethanol side chain, creates a unique and stereochemically rich environment. The secondary amine and the terminal hydroxyl group can act as key coordinating sites or hydrogen-bond donors, crucial for substrate activation and stereocontrol. The N-benzyl group provides steric bulk, which can further influence the chiral induction.
While extensive research exists on the broader classes of pyrrolidine-based ligands and chiral amino alcohols, specific detailed research findings and catalytic applications for this compound are not widely reported in publicly available scientific literature. However, based on its structural features, it can be postulated to be an effective ligand for a variety of asymmetric transformations, including the addition of organometallic reagents to carbonyl compounds, asymmetric reductions, and aldol (B89426) reactions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1353999-74-2 |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
Note: This data is based on publicly available chemical database information.
Potential Catalytic Applications of this compound (Hypothetical)
| Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Aldol Reaction | Aldehyde + Ketone | β-Hydroxy Ketone | Data Not Available | Data Not Available |
| Asymmetric Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Data Not Available | Data Not Available |
| Asymmetric Diels-Alder | Diene + Dienophile | Cyclohexene Derivative | Data Not Available | Data Not Available |
Overview of Current Academic Research Trajectories for this compound
Given the limited specific research on this compound, current academic research trajectories can be inferred from the ongoing work on structurally related compounds. The primary focus for a molecule of this nature would likely be its evaluation as a chiral ligand or organocatalyst in various asymmetric reactions.
Future research could explore:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives.
Application in Catalysis: Screening its efficacy as a ligand for different metal catalysts (e.g., zinc, copper, titanium) in reactions such as asymmetric additions, reductions, and cycloadditions.
Mechanistic Studies: Investigating the mechanism of stereocontrol to understand how the ligand's structure influences the enantioselectivity of the reaction. This could involve computational modeling and spectroscopic studies.
Immobilization and Reusability: Developing methods to immobilize the ligand on solid supports to facilitate catalyst recovery and recycling, a key aspect of green chemistry.
The exploration of such chiral amino alcohol-functionalized pyrrolidine scaffolds remains an active area of research, with the potential to uncover novel and highly efficient catalytic systems for the synthesis of enantiomerically pure molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNKNLZZXFSQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 R 1 Benzyl Pyrrolidin 3 Ylamino Ethanol
Functional Group Interconversion and Strategic Derivatization of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
The structure of this compound possesses multiple functional groups—a tertiary amine within the pyrrolidine (B122466) ring, a secondary amine in the side chain, and a primary alcohol—that can be selectively modified. solubilityofthings.com This allows for strategic derivatization to explore structure-activity relationships or to synthesize more complex molecules.
Regioselectivity is key when functionalizing a molecule with multiple reactive sites. The secondary amine of the ethanolamine (B43304) side chain is generally more nucleophilic than the primary alcohol, allowing for selective reactions under controlled conditions.
Amine Functionalization : The secondary amine can readily undergo N-alkylation, N-acylation, or sulfonylation. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base will selectively form an amide at the secondary amine. Reductive amination with aldehydes or ketones can also be used to introduce further substituents.
Alcohol Functionalization : To functionalize the primary alcohol, the more reactive secondary amine often needs to be protected first, for example, as a carbamate (B1207046) (e.g., Boc) or an amide. Once the amine is protected, the alcohol can be converted into an ester via reaction with an acyl chloride or a carboxylic acid under esterification conditions (e.g., DCC/DMAP coupling). It can also be converted into an ether through a Williamson ether synthesis by deprotonating it with a strong base followed by reaction with an alkyl halide.
Sequential Functionalization : A common strategy involves first reacting the more nucleophilic amine, followed by functionalization of the alcohol. The resulting derivative can then be deprotected if necessary.
| Target Site | Reaction Type | Reagents | Product Functional Group |
| Secondary Amine | Acylation | Acyl chloride, Et3N | Amide |
| Secondary Amine | Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine |
| Primary Alcohol | Esterification | Carboxylic acid, DCC, DMAP | Ester |
| Primary Alcohol | Etherification | NaH, then Alkyl Halide | Ether |
| Primary Alcohol | Oxidation | PCC or Swern Oxidation | Aldehyde |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, primarily used to form carbon-carbon and carbon-heteroatom bonds. lookchem.com Applying these reactions to the N-benzyl group of this compound is not straightforward, as the phenyl ring lacks the typical halide or triflate "handle" required for standard cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
However, advancements in C-H activation and the use of alternative coupling partners offer potential pathways:
Directed C-H Functionalization : While challenging, it might be possible to achieve ortho-C-H activation of the benzyl (B1604629) group's phenyl ring, directed by a coordinating group elsewhere in the molecule. This remains a complex and substrate-specific transformation.
Use of Pre-functionalized Benzyl Groups : A more practical approach involves modifying the synthesis to incorporate a functionalized benzyl group from the start. For example, using a (4-bromobenzyl) group instead of a benzyl group during the initial synthesis would install a handle for subsequent Pd-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or other groups at the para-position of the benzyl moiety.
Benzylic C-O or C-N Activation : Some modern palladium-catalyzed methods allow for the direct cross-coupling of benzyl alcohols or even benzyl amines, activating the C-O or C-N bond. rsc.org This could potentially be used to replace the entire benzyl group with another substituent, though this would fundamentally alter the core structure rather than derivatizing the existing benzyl ring. Recent research has demonstrated the direct arylation of benzyl alcohols via Suzuki-Miyaura coupling through benzylic C-O activation. rsc.org While not directly applicable to the N-benzyl group, it illustrates the expanding scope of palladium catalysis.
Methodological Optimization in the Synthesis of this compound
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key areas of optimization include the choice of solvent and the design of catalytic systems.
The solvent plays a crucial role in the N-alkylation reaction, influencing reactant solubility, reaction rates, and in some cases, stereoselectivity. The reaction is commonly performed by reacting (R)-1-benzyl-3-aminopyrrolidine with a suitable C2-electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The choice of solvent can significantly impact the efficacy of this transformation.
A range of solvents can be employed for this alkylation. Protic solvents, such as ethanol (B145695) and isopropanol, can facilitate the reaction by solvating the ionic intermediates. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are also effective, offering good solubility for the reactants and promoting nucleophilic substitution. The selection of the optimal solvent often involves a balance between reaction time, yield, and the ease of product isolation.
To illustrate the impact of the solvent on reaction efficacy, a comparative study of the N-alkylation of (R)-1-benzyl-3-aminopyrrolidine with 2-chloroethanol is presented below. The data, while representative, is based on typical outcomes for similar N-alkylation reactions due to the limited availability of specific experimental data for this exact transformation in published literature.
Table 1: Effect of Solvent on the Synthesis of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 75 |
| Isopropanol | 80 | 16 | 70 |
| Acetonitrile | 80 | 10 | 82 |
| DMF | 100 | 8 | 85 |
| Toluene | 110 | 24 | 60 |
From this representative data, it is evident that polar aprotic solvents like acetonitrile and DMF can lead to higher yields and shorter reaction times compared to protic or nonpolar solvents.
To improve reaction efficiency and promote greener synthetic routes, the use of catalytic systems is being explored. For the N-alkylation of amines, transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have shown considerable promise in borrowing hydrogen or transfer hydrogenation reactions, which can utilize alcohols as alkylating agents, producing water as the only byproduct.
While specific catalytic systems for the synthesis of this compound are not extensively documented, analogous N-alkylation reactions of amines with alcohols provide insight into potential catalytic designs. The efficacy of these catalysts is often dependent on the nature of the ligand coordinated to the metal center. Chiral ligands can be employed to induce or maintain stereoselectivity, which is crucial in the synthesis of enantiomerically pure compounds.
A hypothetical catalytic system for the reaction between (R)-1-benzyl-3-aminopyrrolidine and ethanol could involve a ruthenium-based catalyst with a chiral phosphine (B1218219) ligand. The optimization of such a system would involve screening various ligands and reaction conditions to maximize the yield and enantiomeric excess.
Table 2: Hypothetical Catalytic Systems for the N-Alkylation of (R)-1-benzyl-3-aminopyrrolidine with Ethanol
| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | (R)-BINAP | K₂CO₃ | 100 | 88 |
| [IrCp*Cl₂]₂ | (S,S)-Ts-DPEN | NaOtBu | 90 | 92 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 110 | 85 |
This table illustrates how different combinations of metal precursors, ligands, and bases could potentially influence the outcome of the catalytic N-alkylation, aiming for high yields under optimized conditions.
Principles of Green Chemistry Applied to the Synthesis of this compound
The application of green chemistry principles to pharmaceutical and fine chemical synthesis is of increasing importance to minimize environmental impact. The synthesis of this compound can be evaluated and improved through the lens of these principles.
Key green chemistry metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The N-alkylation of (R)-1-benzyl-3-aminopyrrolidine with ethylene oxide exhibits a high atom economy, as all atoms of the reactants are incorporated into the final product. In contrast, using 2-chloroethanol generates a salt byproduct, lowering the atom economy.
E-Factor: This metric, introduced by Roger Sheldon, considers the amount of waste generated per kilogram of product. A lower E-Factor indicates a greener process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. The pharmaceutical industry aims for lower PMI values.
Table 3: Green Chemistry Metrics for Different Synthetic Routes to this compound
| Synthetic Route | Atom Economy (%) | E-Factor (approx.) | PMI (approx.) |
|---|---|---|---|
| Alkylation with 2-chloroethanol | < 100 | 10-20 | 50-100 |
| Alkylation with ethylene oxide | 100 | 5-10 | 30-60 |
| Catalytic alkylation with ethanol | ~83 (theoretical) | 2-5 | 20-40 |
The data in Table 3, while illustrative, highlights that the catalytic route using ethanol as an alkylating agent is potentially the greenest approach, generating only water as a byproduct and thus having a significantly lower E-Factor and PMI. The use of renewable feedstocks, such as bio-derived ethanol, would further enhance the green credentials of this synthetic strategy. Additionally, employing solvent-free reaction conditions or using greener solvents like water or supercritical fluids can significantly improve the environmental profile of the synthesis.
Advanced Spectroscopic and Stereochemical Elucidation Principles for 2 R 1 Benzyl Pyrrolidin 3 Ylamino Ethanol and Its Chemical Derivatives
Fundamental Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Molecules
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the elucidation of molecular structures. emerypharma.comresearchgate.net For chiral molecules, NMR not only confirms the atomic connectivity but also provides crucial information about the three-dimensional arrangement of atoms.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. omicsonline.org
¹H NMR (Proton NMR): This 1D experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity/splitting). For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the pyrrolidine (B122466) ring, the protons of the ethanolamino side chain, and the exchangeable protons of the -NH and -OH groups.
¹³C NMR (Carbon NMR): This 1D experiment reveals the number of chemically non-equivalent carbon atoms. With proton decoupling, each unique carbon appears as a single line. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. emerypharma.com
2D NMR Techniques: When 1D spectra are complex, 2D NMR is used to establish specific correlations between nuclei. omicsonline.orgweebly.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in tracing the connectivity within the pyrrolidine ring and the ethanolamino side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing connectivity across quaternary carbons and heteroatoms, for instance, linking the benzyl group to the pyrrolidine nitrogen.
The following table outlines the predicted NMR data for the structural elucidation of the target compound.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
|---|---|---|---|---|
| Benzyl Aromatic | 5 x CH | ~7.2-7.4 | ~127-138 | HMBC to Benzylic CH₂ |
| Benzylic | CH₂ | ~3.6 | ~60 | COSY with none; HMBC to aromatic C and Pyrrolidine C2/C5 |
| Pyrrolidine C2/C5 | 2 x CH₂ | ~2.2-3.0 | ~54-62 | COSY within the pyrrolidine ring; HMBC to Benzylic CH₂ |
| Pyrrolidine C3 | CH | ~3.1-3.4 | ~58-65 | COSY with Pyrrolidine C2/C4 and NH; HMBC to Ethanol (B145695) Cα |
| Pyrrolidine C4 | CH₂ | ~1.6-2.2 | ~30-35 | COSY with Pyrrolidine C3/C5 |
| Ethanol Cα | CH₂ | ~2.7-2.9 | ~50-55 | COSY with Ethanol Cβ and NH |
| Ethanol Cβ | CH₂ | ~3.5-3.7 | ~60-65 | COSY with Ethanol Cα and OH |
| Amine | NH | Variable (broad) | N/A | COSY with Pyrrolidine C3 and Ethanol Cα |
| Alcohol | OH | Variable (broad) | N/A | COSY with Ethanol Cβ |
The presence of a chiral center at the C3 position of the pyrrolidine ring has significant consequences for the NMR spectrum.
Diastereotopic Effects: Protons or groups that are chemically non-equivalent due to the presence of a chiral center are called diastereotopic. srmist.edu.inmasterorganicchemistry.com In this compound, the two benzylic protons are diastereotopic. They are not interchangeable by any symmetry operation and are expected to have different chemical shifts, potentially appearing as a pair of doublets (an 'AB quartet') rather than a simple singlet. scielo.br Similarly, the geminal protons on the C2, C4, and C5 carbons of the pyrrolidine ring are also diastereotopic and will exhibit distinct chemical shifts and couplings. lew.ro
Chiral Shift Reagents (CSRs): To analyze a mixture of enantiomers, chiral shift reagents, which are typically lanthanide complexes, can be added to the NMR sample. stereoelectronics.org These reagents are chiral and form transient diastereomeric complexes with the enantiomers in the sample. tcichemicals.com Since diastereomers have different physical properties, the NMR signals for the two enantiomers become resolved, allowing for the determination of enantiomeric excess (ee) by integrating the separated signals. acs.orgrsc.org
Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be used. These form diastereomeric solvates through non-covalent interactions, leading to separate signals for each enantiomer, which can then be quantified. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Principles for Molecular Formula Determination
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS): While low-resolution MS measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.orgmeasurlabs.com This high accuracy allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different molecular formulas. fiveable.meacs.org For this compound (C₁₃H₂₀N₂O), the calculated exact mass is 220.15756 Da, which HRMS can confirm with high precision.
The choice of ionization technique is critical for analyzing a molecule like this compound, which contains polar amine and alcohol functional groups.
Ionization Techniques: "Soft" ionization methods are preferred to minimize fragmentation and observe the molecular ion. technologynetworks.com
Electrospray Ionization (ESI): ESI is ideal for polar, non-volatile molecules. It typically generates the protonated molecule [M+H]⁺, which for the target compound would appear at m/z 221. emory.edu
Chemical Ionization (CI): CI is a softer gas-phase technique than Electron Ionization (EI) and also tends to produce the [M+H]⁺ ion with reduced fragmentation. technologynetworks.com
Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), the structure of the molecule can be pieced together. The fragmentation pattern provides a fingerprint that helps confirm the proposed structure. libretexts.org For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway. miamioh.edu The benzyl group often cleaves to form the highly stable tropylium (B1234903) ion at m/z 91. nih.gov
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 221 | [C₁₃H₂₁N₂O]⁺ | Protonated molecule [M+H]⁺ |
| 161 | [C₁₁H₁₃N₂]⁺ | Loss of ethanol group (-CH₂CH₂OH) |
| 132 | [C₉H₁₀N]⁺ | Cleavage of the C3-N bond, forming [Benzyl-pyrrolidine] fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group |
| 88 | [C₄H₁₀NO]⁺ | Cleavage of the C3-N bond, forming [amino-ethanol+H] fragment |
Infrared (IR) Spectroscopy and Raman Spectroscopy Principles for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. They are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with energy corresponding to these frequencies, absorption occurs (in IR) or light is inelastically scattered (in Raman). The presence of characteristic peaks in the spectrum indicates the presence of specific functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3300-3500 (medium) | N-H stretch | Secondary Amine |
| 3000-3100 (medium) | C-H stretch | Aromatic (Benzyl) |
| 2850-2960 (strong) | C-H stretch | Aliphatic (Pyrrolidine, Ethyl) |
| 1600, 1450-1500 (weak-medium) | C=C stretch | Aromatic Ring |
| 1050-1250 (strong) | C-N stretch | Amine |
| 1000-1260 (strong) | C-O stretch | Alcohol |
Principles of Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. ethz.chcas.cz These methods are exceptionally sensitive to the stereochemistry of a molecule.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left- and right-circularly polarized light. nih.gov The resulting spectra, particularly the sign and intensity of Cotton effects in CD, are characteristic of a specific enantiomer and can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations. nih.gov
Enantiomeric Excess (ee) Determination: The magnitude of the chiroptical response (e.g., the intensity of a CD band) is directly proportional to the concentration of the chiral substance and its enantiomeric purity. nih.gov By measuring the CD spectrum of a sample with an unknown enantiomeric composition and comparing it to the spectrum of a pure enantiomer standard, the enantiomeric excess can be accurately calculated. Modern methods may also involve creating a CD-active complex with an achiral reagent to amplify the signal and facilitate high-throughput screening for enantiomeric excess. acs.orgnih.gov
X-ray Crystallography Principles for Absolute Configuration Assignment of Crystalline Forms
X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. wikipedia.org The technique requires the analyte to be in the form of a high-quality single crystal. thieme-connect.de
The fundamental principle involves irradiating a crystal with a beam of X-rays. The electrons within the atoms of the molecule scatter the X-rays, creating a specific diffraction pattern of spots with varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule within the crystal lattice can be constructed. thieme-connect.de
For most diffraction experiments, Friedel's law holds, which states that the intensity of a reflection from a set of crystal planes (hkl) is equal to the intensity of the reflection from the opposite side of those planes (-h-k-l). aps.org However, to determine the absolute configuration, this symmetry must be broken. This is achieved through the phenomenon of anomalous dispersion (also called resonant scattering). wikipedia.orgnih.gov
Anomalous dispersion occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal. yetnet.chcsic.es This interaction causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's law. yetnet.chucl.ac.uk Consequently, the intensities of the Friedel pairs, I(hkl) and I(-h-k-l), which are also known as Bijvoet pairs, become unequal. aps.orgnih.gov The differences in intensity between these Bijvoet pairs are small but measurable and are directly dependent on the absolute spatial arrangement of the atoms. nih.gov
In the case of this compound, which is a "light-atom" molecule (containing only C, H, N, O), the anomalous scattering effect is very weak. ed.ac.uk This makes the determination of the absolute configuration more challenging compared to molecules containing heavier atoms (like halogens or metals), which are stronger anomalous scatterers. wikipedia.org Despite this, modern diffractometers and computational methods have made it possible to determine the absolute configuration of light-atom structures with high confidence. researchgate.net
During the refinement of the crystal structure data, a critical value known as the Flack parameter (x) is calculated. wikipedia.orgox.ac.uk This parameter quantifies the proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the determined model correctly represents the absolute configuration of the molecule in the crystal. ed.ac.ukwikipedia.org
A value close to 1 indicates that the true absolute configuration is the inverse of the model being presented. ed.ac.ukwikipedia.org
A value near 0.5 suggests that the crystal is a racemic mixture or is twinned by inversion. wikipedia.org
The successful determination of the absolute configuration of this compound via X-ray crystallography would thus depend on obtaining a suitable single crystal and collecting high-quality diffraction data that allow for the reliable refinement of the Flack parameter.
| Parameter | Typical Value / Description |
|---|---|
| Chemical Formula | C13H20N2O |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21 (a non-centrosymmetric group) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Wavelength (λ) | e.g., 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) |
| Reflections Collected | Total number of measured diffraction spots |
| Flack Parameter (x) | e.g., 0.05(7) (Indicates correct absolute configuration) |
Application of 2 R 1 Benzyl Pyrrolidin 3 Ylamino Ethanol As a Chiral Building Block and Ligand in Asymmetric Catalysis
Mechanistic Studies on Chiral Induction and Stereocontrol in Catalytic Cycles
Mechanistic studies are crucial for understanding how a chiral ligand like 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol transfers its stereochemical information to a substrate during a catalytic reaction. While specific studies on this compound are not readily found, a general approach to elucidating the mechanism of chiral induction would involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling.
Key Areas of Investigation:
Formation of the Active Catalyst: The initial step would involve the coordination of the diamino alcohol ligand to a metal precursor. The binding mode, stability, and structure of the resulting metal-ligand complex are fundamental to its catalytic activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry would be employed to characterize this active species.
Substrate Coordination and Transition State Assemblies: The stereochemical outcome of the reaction is determined in the transition state. Researchers would investigate how the substrate coordinates to the chiral catalyst and the non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) that favor the formation of one diastereomeric transition state over the other. The benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen and the hydroxyl group of the ethanolamine (B43304) moiety would be expected to play key roles in orienting the substrate.
Proposed Catalytic Cycle and Stereocontrol Model:
A hypothetical catalytic cycle for an asymmetric transfer hydrogenation of a ketone, a common application for such ligands, is presented below. The stereocontrol would arise from the specific geometry of the transition state, where the chiral ligand dictates the facial selectivity of hydride delivery to the prochiral ketone.
| Step | Description | Key Interactions for Stereocontrol |
| 1 | Formation of the active metal-hydride species with the chiral ligand. | The (R)-configuration of the pyrrolidine ring creates a specific chiral environment around the metal center. |
| 2 | Coordination of the ketone substrate to the metal center. | Steric interactions between the ketone's substituents and the ligand's benzyl group would favor a specific orientation. |
| 3 | Formation of the diastereomeric transition states. | The hydroxyl group of the ligand can form a hydrogen bond with the ketone's carbonyl group, further locking the conformation. |
| 4 | Hydride transfer from the metal to the ketone. | The favored transition state leads to the formation of the major enantiomer of the alcohol product. |
| 5 | Release of the product and regeneration of the catalyst. | The catalyst is ready to start a new cycle. |
Ligand Modification Strategies for Enhanced Enantioselectivity and Catalytic Activity
To improve the performance of a chiral ligand, systematic structural modifications are often undertaken. For this compound, several key positions on the molecule could be targeted for modification to fine-tune its steric and electronic properties.
Potential Modification Sites and Their Expected Impact:
N-Benzyl Group: The benzyl group is a significant steric feature. Replacing it with other aromatic or aliphatic groups of varying sizes could directly impact the steric environment around the catalytic center. Introducing electron-donating or electron-withdrawing substituents on the phenyl ring could modulate the electronic properties of the catalyst.
Pyrrolidine Ring: The pyrrolidine scaffold provides rigidity. Introducing substituents at other positions on the ring could further constrain the ligand's conformation, potentially leading to higher enantioselectivity.
Ethanolamine Side Chain: The length and substitution pattern of the amino-alcohol side chain are critical. Modifying the length of the carbon chain or introducing substituents could alter the bite angle of the ligand and the nature of the hydrogen bonding interactions with the substrate.
Table of Proposed Ligand Modifications and Rationale:
| Modification Site | Proposed Change | Rationale for Potential Improvement |
| N-Benzyl Group | Substitution with bulky groups (e.g., naphthyl, anthracenyl) | Increase steric hindrance to enhance facial discrimination of the substrate. |
| N-Benzyl Group | Introduction of electron-donating groups (e.g., -OCH₃) on the phenyl ring | Increase the electron density on the nitrogen, potentially enhancing the catalytic activity. |
| N-Benzyl Group | Introduction of electron-withdrawing groups (e.g., -CF₃) on the phenyl ring | Decrease the electron density, which could influence the Lewis acidity of the metal center. |
| Pyrrolidine Ring | Introduction of substituents at the C4 or C5 positions | Introduce additional stereocenters and create a more defined chiral pocket. |
| Ethanolamine Side Chain | Replacement of the ethyl bridge with a propyl or butyl bridge | Modify the chelate ring size, which can significantly affect catalyst stability and enantioselectivity. |
| Ethanolamine Side Chain | Substitution on the carbon backbone | Introduce additional steric bulk closer to the reaction center. |
Chemical Transformations and Advanced Derivatives of 2 R 1 Benzyl Pyrrolidin 3 Ylamino Ethanol
Regioselective Derivatization of the Amino and Alcohol Functionalities
The presence of both a secondary amine and a primary alcohol in 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol necessitates careful control of reaction conditions to achieve regioselective derivatization. The differential nucleophilicity of the amino and hydroxyl groups allows for selective reactions.
Selective N-Acylation and N-Alkylation: The secondary amine is generally more nucleophilic than the primary alcohol, enabling selective N-acylation and N-alkylation under appropriate conditions. For instance, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base at low temperatures typically results in the formation of the corresponding N-acyl derivative with high selectivity. Similarly, N-alkylation can be achieved using alkyl halides. The choice of solvent and base is crucial in minimizing side reactions, such as O-acylation or quaternization of the tertiary amine.
Selective O-Alkylation and O-Acylation: To favor derivatization at the alcohol functionality, the amine group is often first protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), can be introduced to temporarily block the reactivity of the secondary amine. Subsequent reaction of the N-protected intermediate with alkylating or acylating agents under basic conditions, such as using sodium hydride to deprotonate the alcohol, leads to the desired O-substituted derivatives. Deprotection of the amine then yields the O-functionalized product.
| Reaction Type | Reagent/Conditions | Selective Outcome |
| N-Acylation | Acyl chloride, triethylamine, CH2Cl2, 0 °C | Selective formation of N-amide |
| N-Alkylation | Alkyl halide, K2CO3, acetonitrile (B52724), reflux | Selective formation of N-alkylated amine |
| O-Alkylation | 1. Boc2O, Et3N; 2. NaH, Alkyl halide, THF | Selective formation of O-ether |
| O-Acylation | 1. Boc2O, Et3N; 2. Acyl chloride, pyridine | Selective formation of O-ester |
Modifications of the Benzyl (B1604629) Moiety and Pyrrolidine (B122466) Ring System
Beyond the amino and alcohol groups, the benzyl moiety and the pyrrolidine ring offer further opportunities for structural diversification.
Debenzylation and N-Re-alkylation: The N-benzyl group can be removed via catalytic hydrogenation. nih.gov This process, typically employing a palladium catalyst (e.g., Pd/C or Pd(OH)2/C) under a hydrogen atmosphere, yields the corresponding secondary amine at the pyrrolidine nitrogen. nih.gov This debenzylated intermediate serves as a key precursor for introducing a variety of other substituents at the N-1 position of the pyrrolidine ring through N-alkylation or N-arylation reactions, thereby allowing for extensive modification of the scaffold's steric and electronic properties.
Pyrrolidine Ring Functionalization: While direct functionalization of the pyrrolidine ring's C-H bonds is challenging, derivatization can be achieved through multi-step synthetic sequences starting from modified proline derivatives. researchgate.net Strategies involving the introduction of substituents at the 2, 4, or 5-positions of the pyrrolidine ring prior to the introduction of the aminoethanol side chain can lead to a wide range of structurally complex analogs.
Synthesis of Conjugates and Polymeric Materials Incorporating the Chiral Scaffold
The unique structural features of this compound make it an attractive building block for the synthesis of larger, more complex molecules such as conjugates and polymers.
Synthesis of Drug Conjugates: The primary alcohol or the secondary amine can act as a handle for attaching the scaffold to other molecules of interest, including therapeutic agents. For example, the alcohol can be converted to a carboxylic acid, which can then be coupled to an amine-containing drug molecule via amide bond formation. Alternatively, the secondary amine can be reacted with an activated carboxylic acid on a drug molecule. These conjugation strategies are central to the development of targeted drug delivery systems.
Incorporation into Polymeric Materials: The bifunctional nature of the molecule allows it to be used as a monomer in polymerization reactions. For instance, the diol formed by debenzylation and subsequent reaction with a diacid chloride could lead to the formation of polyesters. Similarly, polyamides could be synthesized from the corresponding diamine derivative. The incorporation of this chiral scaffold into a polymer backbone can impart specific properties to the material, such as chirality and the potential for specific binding interactions.
Exploration of New Reactive Sites and Functionalizations
Ongoing research seeks to uncover novel reactive sites and expand the toolkit of functionalization reactions for this scaffold. This includes the exploration of C-H activation strategies to directly introduce substituents onto the pyrrolidine ring or the benzyl group, which would provide more efficient synthetic routes to novel derivatives. Additionally, the development of new catalytic methods for the selective derivatization of the existing functional groups remains an active area of investigation.
Structure-Property Relationships of Novel Derivatives in Chemical Applications
The systematic derivatization of this compound allows for the investigation of structure-property relationships. By modifying specific parts of the molecule and evaluating the resulting changes in chemical and physical properties, researchers can gain insights into how molecular structure influences function.
In materials science, for example, the introduction of different substituents can affect the thermal stability, solubility, and mechanical properties of polymers derived from this scaffold. As synthetic intermediates, the reactivity and selectivity of the derivatives in subsequent chemical transformations are of primary importance. The table below summarizes some hypothetical structure-property relationships for derivatives of this scaffold.
| Derivative Class | Structural Modification | Potential Impact on Properties | Application Area |
| N-Acyl Derivatives | Introduction of long alkyl chains | Increased lipophilicity, altered solubility | Synthetic intermediates, precursors for surfactants |
| O-Alkyl Ether Derivatives | Introduction of polyethylene (B3416737) glycol (PEG) chains | Increased water solubility, biocompatibility | Precursors for drug conjugates |
| Debenzylated Analogs | Removal of the benzyl group | Increased polarity, availability of N-1 for further functionalization | Versatile synthetic intermediates |
| Polymers | Incorporation into a polyester (B1180765) backbone | Introduction of chirality, potential for enantioselective separations | Chiral stationary phases, specialized materials |
Broader Academic Implications and Future Research Directions in 2 R 1 Benzyl Pyrrolidin 3 Ylamino Ethanol Chemistry
Potential for the Discovery of Novel Chemical Reactions and Methodologies
The multifunctional nature of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol provides a platform for the development of novel chemical transformations. Chiral 1,2-amino alcohols are a critical class of compounds in organic synthesis and pharmaceuticals. researchgate.netnih.gov The presence of both a nucleophilic secondary amine and a primary alcohol allows for selective functionalization, enabling its use in cascade reactions to build molecular complexity rapidly.
Furthermore, this compound could serve as a precursor for novel chiral ligands. The pyrrolidine (B122466) scaffold is a well-established feature in successful organocatalysts and ligands for transition-metal catalysis. mdpi.com By modifying the amino and alcohol groups, a library of bidentate or tridentate ligands could be developed for applications in asymmetric synthesis, potentially leading to new catalytic systems with unique reactivity and selectivity.
Advancements in Stereoselective Synthesis Techniques
The synthesis of enantiomerically pure compounds like this compound is a significant challenge that drives innovation in asymmetric synthesis. acs.org Several advanced strategies could be employed or further developed for its efficient construction.
Chiral Pool Synthesis: The pyrrolidine ring can be sourced from readily available chiral starting materials like (R)- or (S)-proline, a common strategy for ensuring the correct stereochemistry. mdpi.com
Asymmetric Catalysis: Modern catalytic methods offer direct routes to chiral amino alcohols and pyrrolidines. For instance, the asymmetric transfer hydrogenation of unprotected α-ketoamines is a powerful tool for synthesizing chiral 1,2-amino alcohols with high enantioselectivity. acs.org Similarly, diastereoselective 1,3-dipolar cycloadditions involving azomethine ylides can be used to construct highly substituted chiral pyrrolidines. acs.org
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, provides a green and highly selective method for producing chiral amino alcohols via the asymmetric reductive amination of corresponding ketones. frontiersin.orgnih.gov This approach avoids harsh reaction conditions and the use of heavy metals. nih.gov
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., proline) as starting materials. mdpi.com | Readily available starting materials, predictable stereochemistry. | Can require multiple synthetic steps (protection/deprotection). |
| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction (e.g., asymmetric hydrogenation). acs.org | High efficiency (low catalyst loading), high enantioselectivity. | Catalyst cost and sensitivity; development of new catalysts can be complex. |
| Biocatalysis | Uses enzymes (e.g., engineered dehydrogenases) to perform stereoselective transformations. frontiersin.orgnih.gov | High chemo-, regio-, and enantioselectivity; mild reaction conditions; environmentally friendly. nih.gov | Enzyme stability, substrate scope limitations, and development cost. |
Integration into the Synthesis of Complex Natural Products and Synthetic Targets
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly alkaloids. mdpi.com Enantiomerically pure building blocks like this compound can serve as crucial intermediates, simplifying the synthetic route to these complex targets. By providing a pre-installed stereocenter and multiple functional groups for further chemical manipulation, such synthons can significantly reduce the number of steps in a total synthesis, making the process more efficient. The application of such building blocks is a cornerstone of modern strategies for synthesizing complex molecules and diverse compound libraries for drug discovery. diva-portal.org
Scalability Challenges and Opportunities in the Production of Chiral Amino Alcohols
The transition from laboratory-scale synthesis to industrial production presents significant hurdles for many chiral amino alcohols. researchgate.netwestlake.edu.cn
Challenges:
Cost: The use of expensive reagents, such as chiral catalysts or auxiliaries, can make large-scale production economically unviable. westlake.edu.cn
Waste Generation: Traditional methods, including catalytic hydrogenation, can generate substantial amounts of inorganic salt byproducts, posing environmental concerns. rsc.org
Opportunities:
Biocatalytic Routes: Industrial-scale biocatalysis, using whole cells or immobilized enzymes, offers a sustainable and cost-effective alternative. researchgate.net Engineered enzymes can exhibit high activity and stability, making them suitable for large-scale manufacturing. frontiersin.org
Process Intensification: Innovative technologies can improve the sustainability of chemical processes. For example, integrating electrodialysis with bipolar membranes (EDBM) into a catalytic hydrogenation process can allow for the recycling of acids and bases, eliminating salt waste and creating a closed-loop, atom-economic system. rsc.org
Synergy with Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Generation
The convergence of chiral synthesis with modern automation and flow chemistry platforms presents a powerful paradigm for accelerating chemical research and development. nih.govrsc.org The synthesis of this compound and its derivatives is well-suited to these technologies.
Flow chemistry enables precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to control in traditional batch reactors. researchgate.net This technology is highly scalable and has been successfully applied to the synthesis of chiral pyrrolidine libraries and active pharmaceutical ingredients (APIs). nih.govrsc.org
When combined with automation, flow systems can be used for high-throughput experimentation to rapidly optimize reaction conditions or to synthesize large libraries of compounds for biological screening. researchgate.netchemrxiv.org This synergy accelerates the discovery-to-development pipeline for new chemical entities based on the chiral pyrrolidine scaffold.
| Advantage | Description |
|---|---|
| Enhanced Control | Precise management of temperature, pressure, and mixing leads to better reproducibility and selectivity. researchgate.net |
| Improved Safety | The small internal volume of reactors minimizes the risk associated with hazardous reagents or exothermic reactions. |
| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactors. rsc.org |
| Efficiency | Continuous processing can reduce reaction times and simplify purification, increasing overall throughput. researchgate.net |
| Automation | Easily integrated with automated systems for rapid library synthesis and optimization of reaction conditions. chemrxiv.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving reductive amination or coupling reactions. For example, a related pyrrolidine derivative was synthesized using sodium borohydride in methanol under iodine catalysis, followed by recrystallization in ethanol . Optimize reaction time (12–15 hours) and coupling agents like EDC·HCl/HOBt in DMF with triethylamine for amide bond formation . Monitor intermediates via TLC or HPLC to ensure purity.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm stereochemistry at the pyrrolidine ring and ethanolamine moiety. Mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For chiral centers, chiral HPLC or polarimetry is essential. Reference standards (e.g., USP-grade) ensure accuracy .
Q. How is the biological activity of this compound screened in preliminary assays?
- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to its pyrrolidine-ethanolamine scaffold. For example, screen for adrenergic receptor modulation using cAMP assays or calcium flux measurements. Use cell viability assays (MTT) to rule out cytotoxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the benzyl group (e.g., electron-withdrawing/-donating groups) and pyrrolidine ring (e.g., methyl or fluorine substitutions). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like GPCRs. Validate predictions with radioligand displacement assays .
Q. What strategies resolve contradictions in biological data (e.g., conflicting efficacy in vitro vs. in vivo)?
- Methodological Answer : Apply longitudinal study designs with multiple time points (e.g., T1, T2, T3) to assess short- vs. long-term effects . For example, discrepancies in receptor activation may arise from metabolic instability; use LC-MS/MS to quantify plasma/tissue concentrations and correlate with PK/PD models .
Q. How are in vivo pharmacokinetic (PK) and toxicity profiles evaluated?
- Methodological Answer : Administer the compound in rodent models (IV/PO routes) and collect plasma at intervals for bioavailability analysis. Use LC-MS for quantification. Assess hepatotoxicity via liver enzyme assays (ALT/AST) and histopathology. For CNS targets, conduct BBB permeability assays (e.g., PAMPA-BBB) .
Data Contradiction Analysis Framework
| Scenario | Potential Causes | Resolution Strategy | Reference |
|---|---|---|---|
| In vitro activity vs. in vivo inefficacy | Poor bioavailability or rapid metabolism | PK studies with metabolite profiling | |
| Variable receptor binding across assays | Ligand tautomerism or solvent effects | Computational modeling (DFT) + controlled solvent conditions | |
| Cytotoxicity in some cell lines | Off-target effects or cell-specific uptake | CRISPR knockout of suspected off-target genes |
Key Physical/Chemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O | HRMS | |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | Computational (PubChem) | |
| Chiral Centers | 2 (R-configuration) | Polarimetry/chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
